1',3'-Dihydrospiro[azetidine-3,2'-indene]
Overview
Description
1’,3’-Dihydrospiro[azetidine-3,2’-indene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’,3’-Dihydrospiro[azetidine-3,2’-indene] can be synthesized through a multi-step process involving the cyclization of suitable precursors. One common method involves the reaction of 3-substituted indoles with suitable alkyl groups under photochemical conditions. The reaction is typically carried out in the presence of a sensitizer such as thioxanthen-9-one and irradiation at a specific wavelength (e.g., 420 nm) to induce the formation of the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for 1’,3’-Dihydrospiro[azetidine-3,2’-indene] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Dihydrospiro[azetidine-3,2’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The azetidine and indene rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of 1’,3’-Dihydrospiro[azetidine-3,2’-indene], which can be further utilized in synthetic applications .
Scientific Research Applications
1’,3’-Dihydrospiro[azetidine-3,2’-indene] has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[azetidine-3,2’-indene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 2-oxospiro[azetidine-3,3’-indolines]
- 2,4-dioxospiro[azetidine-3,3’-indolines]
- 1-oxo-1,3-dihydrospiro[indene-2,3’-indolines]
Uniqueness: 1’,3’-Dihydrospiro[azetidine-3,2’-indene] stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Biological Activity
Overview
1',3'-Dihydrospiro[azetidine-3,2'-indene] is a spirocyclic compound characterized by a unique structure that combines an azetidine ring with an indene moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The compound's IUPAC name is spiro[1,3-dihydroindene-2,3'-azetidine], and it has a molecular formula of CHN. Its structure allows for unique interactions with biological targets, making it a subject of various studies focused on its pharmacological properties.
The biological activity of 1',3'-Dihydrospiro[azetidine-3,2'-indene] is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. Research indicates that it may function as an inhibitor of certain enzymes linked to cancer cell growth, thereby exhibiting potential anticancer effects .
Anticancer Properties
Studies have shown that derivatives of spirocyclic compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 1',3'-Dihydrospiro[azetidine-3,2'-indene] have been evaluated for their ability to inhibit tubulin assembly and induce apoptosis in MCF-7 breast cancer cells . The following table summarizes some findings related to its anticancer activity:
Compound | Cell Line | IC (nM) | Mechanism |
---|---|---|---|
1',3'-Dihydrospiro[azetidine-3,2'-indene] | MCF-7 | TBD | Tubulin destabilization |
Analog A | MCF-7 | 0.8 | Colchicine-binding site inhibitor |
Analog B | MDA-MB-231 | TBD | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, 1',3'-Dihydrospiro[azetidine-3,2'-indene] has been studied for its antimicrobial effects. Preliminary investigations suggest that it may possess activity against various pathogenic bacteria and fungi, although specific data on its efficacy in these areas is limited .
Case Studies
A notable study examined the antiproliferative effects of a series of azetidinone analogues related to 1',3'-Dihydrospiro[azetidine-3,2'-indene]. These compounds were found to significantly inhibit cell growth in MCF-7 cells and demonstrated pro-apoptotic effects . The study highlighted the importance of structural modifications on the biological activity of these compounds.
Another research effort focused on the synthesis and evaluation of azetidinone derivatives as potential tubulin-targeting agents. The results indicated that certain analogues exhibited subnanomolar activity in inhibiting cancer cell proliferation . This emphasizes the potential for developing new therapeutic agents based on the spirocyclic framework.
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-azetidine] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10-6-11(7-12-8-11)5-9(10)3-1/h1-4,12H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUQTAMWYOGQNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13CNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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